2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol
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Overview
Description
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol typically involves the reaction of o-phenylenediamine with a trifluoromethyl-substituted ketone under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-substituted phenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, quinones, and dihydroimidazole compounds .
Scientific Research Applications
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The methoxy and phenol groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 5-(Diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(Diphenylamino)-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 5-(Diphenylamino)-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol
Uniqueness
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity.
Properties
Molecular Formula |
C15H11F3N2O2 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-methoxy-4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]phenol |
InChI |
InChI=1S/C15H11F3N2O2/c1-22-13-6-8(2-5-12(13)21)14-19-10-4-3-9(15(16,17)18)7-11(10)20-14/h2-7,21H,1H3,(H,19,20) |
InChI Key |
LLYOFESDMYBKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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